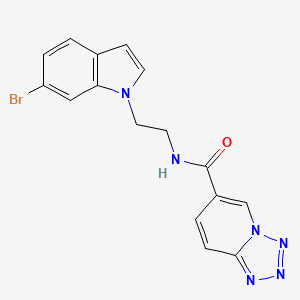

C16H13BrN6O

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13BrN6O |

|---|---|

Molecular Weight |

385.22 g/mol |

IUPAC Name |

N-[2-(6-bromoindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C16H13BrN6O/c17-13-3-1-11-5-7-22(14(11)9-13)8-6-18-16(24)12-2-4-15-19-20-21-23(15)10-12/h1-5,7,9-10H,6,8H2,(H,18,24) |

InChI Key |

UMFWJAWVVZPQGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for C16h13brn6o and Its Analogues

Retrosynthetic Analysis of the C16H13BrN6O Molecular Skeleton

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, readily available starting materials. airitilibrary.comsemanticscholar.org This process involves breaking bonds and applying "transforms," which are the reverse of known chemical reactions, to identify plausible synthetic pathways. ub.eduamazonaws.com For the this compound skeleton, a logical retrosynthetic strategy reveals a convergent and efficient route.

A primary disconnection targets the C=N bond of the hydrazone linkage, a standard approach for this functional group. This transform simplifies the molecule into two key precursors: a substituted acetophenone (B1666503) and a tetrazole-containing hydrazide.

Further deconstruction of the hydrazide precursor involves disconnecting the amide bond, leading to a tetrazole-functionalized ester and hydrazine (B178648). The tetrazole ring itself is a product of a [2+3] cycloaddition reaction, one of the most common methods for its formation. acs.org This transform breaks the ring down into a nitrile-containing precursor and an azide (B81097) source, such as sodium azide. This multi-step analysis ultimately leads to simple, commercially available starting materials.

Key Retrosynthetic Disconnections for this compound:

| Disconnection Transform | Precursor 1 | Precursor 2 |

| Hydrazone Formation | 4-Bromoacetophenone | 2-(1H-tetrazol-5-yl)acetohydrazide |

| Amide Bond Formation | Ethyl 2-(1H-tetrazol-5-yl)acetate | Hydrazine hydrate |

| [2+3] Cycloaddition | Ethyl cyanoacetate | Sodium azide |

This analysis suggests a forward synthesis commencing with the formation of the tetrazole ring from ethyl cyanoacetate, followed by hydrazinolysis to form the hydrazide, and culminating in a final condensation step with 4-bromoacetophenone to yield the target molecule, this compound.

Classical and Contemporary Approaches in Hydrazide-Hydrazone and Tetrazole Chemistry

The synthesis of molecules containing both hydrazide-hydrazone and tetrazole functionalities relies on a well-established yet evolving set of chemical reactions. These methods range from classical condensation reactions to more advanced multi-component strategies that enhance synthetic efficiency. researchgate.netresearchgate.net

A condensation reaction is a fundamental transformation in organic chemistry where two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.orglibretexts.org The formation of the hydrazone linkage in this compound is a classic example of this reaction type. chemistrytalk.orglibretexts.org

The synthesis involves the reaction of a hydrazide with an aldehyde or a ketone. nih.goviscientific.org In the context of this compound, the nucleophilic nitrogen atom of 2-(1H-tetrazol-5-yl)acetohydrazide attacks the electrophilic carbonyl carbon of 4-bromoacetophenone. This reaction is typically catalyzed by a small amount of acid and driven to completion by removing the water formed as a byproduct. iscientific.org

Table 1: Example Conditions for Hydrazone Synthesis via Condensation

| Hydrazide Component | Carbonyl Component | Catalyst | Solvent | Condition | Reference |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | - | 1,4-Dioxane | Stirred at room temperature | nih.gov |

| Carbohydrazide | Aromatic Aldehydes | Acetic Acid | Ethanol (B145695) | Reflux | iscientific.org |

| 9,10-Anthraquinonylhydrazones | Hydrazine hydrate | - | Dioxane | Reflux | researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgtcichemicals.com MCRs are advantageous due to their high atom economy, step efficiency, and ability to generate complex molecules from simple precursors in one pot. caltech.edudigitellinc.com

While a specific MCR for the direct synthesis of this compound may not be established, analogous structures can be assembled using powerful MCRs like the Ugi or Passerini reactions. nih.gov The Ugi four-component reaction, for instance, combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov Such strategies offer a convergent and rapid pathway to build libraries of complex heterocyclic compounds for further investigation. acs.org The key advantage is the ability to introduce multiple points of diversity in a single, efficient step. caltech.edu

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions. nih.gov Modern approaches often use data-driven methods, such as Bayesian optimization, to accelerate this process. rsc.orgnih.gov Key parameters that influence the outcome of the synthesis include the choice of solvent, catalyst, temperature, and reaction time. illinois.edu

For the final condensation step, the choice of solvent is critical. Solvents like ethanol or dioxane are commonly used. researchgate.netiscientific.org The reaction is often accelerated by the addition of an acid catalyst, such as a few drops of glacial acetic acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. iscientific.org Heating the reaction mixture to reflux is also a common strategy to increase the reaction rate and drive the equilibrium towards the product. researchgate.net

Table 2: Parameters for Optimization in Heterocyclic Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Hydrazone/Tetrazole Synthesis | Rationale |

| Solvent | Influences solubility of reactants, reaction rate, and equilibrium position. | Ethanol, Dioxane, Dimethylformamide (DMF) researchgate.net | Polar protic solvents can facilitate proton transfer in condensation steps. Aprotic polar solvents like DMF are often used for tetrazole formation with sodium azide. researchgate.net |

| Catalyst | Increases the rate of reaction by providing an alternative, lower-energy pathway. | Glacial Acetic Acid, HCl, Piperidine researchgate.netiscientific.org | Acid catalysts activate the carbonyl group for nucleophilic attack. Base catalysts can deprotonate the nucleophile, increasing its reactivity. |

| Temperature | Affects the rate of reaction; higher temperatures generally lead to faster reactions. | Room temperature to reflux (e.g., 80-110 °C) researchgate.net | Heating is often required to overcome the activation energy barrier, especially for less reactive substrates, and to drive off water in condensation reactions. |

| Reactant Ratio | Can be adjusted to drive the reaction to completion according to Le Chatelier's principle. | Use of a slight excess of one reactant (e.g., hydrazine) | Using an excess of a less expensive or more volatile reactant can maximize the conversion of the more valuable substrate. |

Advanced Synthetic Protocols

Beyond classical methods, advanced synthetic protocols offer greater control and efficiency. Chemoselective transformations are particularly important for multi-functional molecules like this compound, ensuring that reactions occur at the desired site without affecting other sensitive groups. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of other, potentially reactive functional groups. semanticscholar.org This control is crucial in multi-step syntheses to avoid the need for cumbersome protection and deprotection steps. nih.gov

Atom-Economical Synthetic Sequences

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.ukrsc.orgwikipedia.orgquizlet.comchemeurope.com The goal is to design synthetic pathways where the majority of the atoms from the starting materials are found in the final molecule, minimizing the generation of byproducts. quizlet.com For complex heterocyclic compounds like those analogous to C₁₆H₁₃BrN₆O, atom-economical approaches are crucial for sustainable and cost-effective production. chemeurope.com Key strategies to enhance atom economy include multicomponent reactions, domino or cascade reactions, and the use of catalysis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. nih.gov The Biginelli reaction, a classic example of an MCR, is used to synthesize dihydropyrimidinones, which are nitrogen-containing heterocycles. mdpi.com For instance, the synthesis of compounds like ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the one-pot condensation of an aldehyde (3-bromobenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea. mdpi.com This reaction is highly efficient as it forms a complex molecule with the loss of only two molecules of water.

Domino and Cascade Reactions

Domino or cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot under the same reaction conditions. These sequences are highly atom-economical as they avoid the need for isolation and purification of intermediates, which reduces solvent usage and potential loss of material. The synthesis of complex nitrogen heterocycles can often be achieved through carefully designed cascade reactions that form multiple bonds and stereocenters in a single operation.

Catalytic Approaches

The use of catalysts is a cornerstone of atom-economical synthesis. Catalysts can enable reactions to proceed with high selectivity and efficiency, often under milder conditions, and can be used in small quantities and recycled. For the synthesis of nitrogen-containing heterocycles, various catalytic systems, including metal-based and organocatalysts, can be employed to facilitate cycloadditions, C-H functionalization, and other transformations that proceed with high atom economy.

Illustrative Data on Atom Economy in a Multicomponent Reaction

The following table provides a conceptual illustration of how atom economy is calculated for a generalized three-component reaction that could be used to synthesize a precursor to a complex heterocycle.

| Reactant A (e.g., Aldehyde) | Reactant B (e.g., β-Dicarbonyl) | Reactant C (e.g., Urea/Thiourea) | Desired Product | Byproduct(s) | % Atom Economy |

| Molar Mass: X g/mol | Molar Mass: Y g/mol | Molar Mass: Z g/mol | Molar Mass: P g/mol | e.g., 2 x H₂O (36.04 g/mol ) | (P / (X + Y + Z)) * 100 |

This table demonstrates that the atom economy is maximized when the molar mass of the desired product is as close as possible to the sum of the molar masses of the reactants.

Research Findings on Analogous Structures

Research into the synthesis of substituted pyrimidines and other nitrogen-rich heterocycles has highlighted the efficiency of multicomponent reactions. For example, the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was achieved through a high-yield, two-step sequence starting with a Biginelli-type condensation. ijpsr.com Such approaches, which minimize waste and procedural steps, are indicative of the trend towards more atom-economical synthetic designs in medicinal and materials chemistry. Similarly, greener chemistry approaches, such as microwave-assisted synthesis and mechanochemistry, have been successfully applied to the synthesis of tetrahydropyrimidine (B8763341) derivatives, resulting in higher yields, shorter reaction times, and milder conditions.

Spectroscopic and Structural Elucidation Studies of C16h13brn6o

Comprehensive Spectroscopic Analysis for C16H13BrN6O Structural Confirmation

Spectroscopic methods are indispensable tools for chemists to determine the structure of synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation or their behavior in magnetic fields, specific structural features can be identified and confirmed.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Different types of chemical bonds absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy was utilized as part of its characterization mdpi.comresearchgate.netresearchgate.netresearchgate.net. While specific peak assignments for this compound were not detailed in the accessible literature, IR spectroscopy typically reveals characteristic absorptions for functional groups such as N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1815 cm⁻¹), C=N stretching, and aromatic C-H and C=C vibrations. The presence of a bromine atom would not typically yield a distinct absorption in the mid-IR region, but its influence on adjacent bonds can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. ¹H NMR spectra reveal the number of different types of protons, their relative abundance, and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR provides information about the carbon backbone, including the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). NMR spectroscopy was confirmed as a method used for the characterization of this compound mdpi.comresearchgate.netresearchgate.net. However, specific ¹H and ¹³C NMR data, such as chemical shifts (δ ppm) and multiplicities, for this particular compound were not detailed in the reviewed sources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular ion peak (M⁺ or [M+H]⁺) provides the exact mass of the molecule. Fragmentation occurs when the molecular ion breaks down into smaller ions, which are characteristic of the molecule's substructures. Mass spectrometry was employed in the characterization of this compound mdpi.comresearchgate.netresearchgate.net. The molecular weight of this compound was determined to be approximately 385.22 mdpi.com. While general principles of fragmentation were discussed in the literature researchgate.netnih.govmdpi.comnih.gov, specific fragmentation patterns for this compound were not provided in the accessible sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems and heteroatoms. UV-Vis spectroscopy is valuable for identifying chromophores and can provide quantitative information about the concentration of a substance. For this compound, UV-Vis spectroscopy revealed an absorption maximum (λmax) at 368 nm mdpi.comresearchgate.net. This absorption is indicative of extended conjugation within the molecule, likely involving the azo group and the fused ring system.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value (nm) |

| λmax | 368 |

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (2-amino-3-(4-bromophenylazo)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one), the elemental analysis results were found to be in good agreement with the calculated values, supporting its proposed structure.

Table 2: Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) |

| Carbon | 49.89 | 49.91 |

| Hydrogen | 3.40 | 3.43 |

| Bromine | 20.74 | 20.70 |

| Nitrogen | 21.82 | 21.85 |

Crystallographic Investigations of this compound

Crystallographic techniques, particularly single-crystal X-ray diffraction, offer the most definitive method for determining the three-dimensional structure of crystalline solids.

Computational and Theoretical Investigations of C16h13brn6o

Quantum Chemical Characterization of C16H13BrN6O

Quantum chemical methods are employed to understand the fundamental properties of this compound at the atomic and electronic levels. These investigations provide insights into its molecular architecture and electronic distribution.

Density Functional Theory (DFT) is a powerful computational approach used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically focus on optimizing its molecular geometry, determining bond lengths, bond angles, and dihedral angles, and analyzing the distribution of electron density. These studies help in understanding the molecule's stability and its intrinsic electronic properties, such as atomic charges and electrostatic potential maps, which are crucial for predicting its reactivity and intermolecular interactions ijcce.ac.ircellulosechemtechnol.ronih.govresearchgate.netrsc.orguctm.edumdpi.com. The precise values of bond lengths and angles are determined through an energy minimization process, aiming to find the most stable configuration of the molecule cellulosechemtechnol.ronih.govresearchgate.netuctm.edumdpi.comchemrxiv.org. For instance, studies on similar complex molecules often report bond lengths within a certain range, such as C-C bonds typically falling between 1.41 Å and 1.43 Å, and bond angles varying based on hybridization and local environment cellulosechemtechnol.roresearchgate.netuctm.edumdpi.com. Atomic charges, often calculated using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveal the electron distribution across the molecule, indicating potential sites for nucleophilic or electrophilic attack ijcce.ac.ircellulosechemtechnol.roresearchgate.netuctm.edumdpi.comajchem-a.commalayajournal.org.

Theoretical calculations using first-principles methods, often coupled with DFT, are used to predict the spectroscopic properties of this compound. This includes simulating its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra nih.govlubergroup.chresearchgate.netrsc.org. By comparing these theoretically predicted spectra with experimental data, researchers can confirm the molecular structure and gain deeper insights into its vibrational modes and electronic transitions nih.govlubergroup.chresearchgate.netrsc.org. For example, IR and Raman spectroscopy provide information about molecular vibrations, which are sensitive to bond strengths and molecular geometry, while NMR spectroscopy reveals details about the chemical environment of atomic nuclei. UV-Vis spectroscopy, on the other hand, is used to study electronic transitions, often related to the molecule's conjugation and chromophoric groups nih.govlubergroup.ch.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's electronic behavior and chemical reactivity cellulosechemtechnol.roresearchgate.netuctm.eduajchem-a.commalayajournal.orgresearchgate.netwuxiapptec.comimperial.ac.uk. The HOMO represents the outermost electrons that are most likely to be donated, while the LUMO represents the lowest energy orbital available to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with a molecule's stability, reactivity, and electronic conductivity ajchem-a.commalayajournal.orgresearchgate.netwuxiapptec.comimperial.ac.uk. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, suggesting a greater propensity for electron transfer and chemical reactions ajchem-a.commalayajournal.orgresearchgate.netwuxiapptec.comimperial.ac.uk. FMO analysis can also reveal the spatial distribution of these orbitals, highlighting regions of high electron density that are likely involved in chemical interactions ajchem-a.commalayajournal.orgimperial.ac.uk.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are utilized to explore the dynamic behavior and potential interactions of this compound.

Molecular Dynamics (MD) simulations are employed to study the temporal evolution of a molecular system, providing insights into its dynamic behavior, flexibility, and conformational landscape rsc.orgcresset-group.comnih.govfrontiersin.orgarxiv.orgmdpi.comnih.gov. These simulations allow researchers to observe how the molecule moves and changes its shape over time, which is crucial for understanding its stability and how it might interact with other molecules or its environment rsc.orgcresset-group.comnih.govfrontiersin.orgarxiv.orgmdpi.comnih.gov. By simulating the system's trajectory, MD can reveal different stable or metastable conformations, their relative populations, and the energy barriers between them cresset-group.comnih.govfrontiersin.orgarxiv.orgmdpi.com. This is particularly important for molecules that might exist in multiple distinct three-dimensional arrangements, influencing their biological activity or material properties cresset-group.comnih.govfrontiersin.orgarxiv.orgmdpi.com.

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (in this case, this compound) to a specific biological macromolecule, such as a protein or enzyme nih.govijprems.comopenaccessjournals.comjddtonline.infochemmethod.comresearchgate.netdromicslabs.comresearchgate.netembopress.orgscielo.br. This method simulates the physical process of binding, aiming to identify the most favorable binding modes and estimate the strength of the interaction, often quantified by a docking score or binding free energy nih.govijprems.comopenaccessjournals.comjddtonline.infochemmethod.comresearchgate.netdromicslabs.comresearchgate.netembopress.orgscielo.br. Docking studies are instrumental in drug discovery and lead optimization, helping to identify potential therapeutic targets and understand how a molecule might interact with biological systems at a molecular level nih.govijprems.comopenaccessjournals.comjddtonline.infochemmethod.comresearchgate.netdromicslabs.comresearchgate.netembopress.orgscielo.br. The output of docking simulations typically includes the predicted binding pose, key interacting residues in the target protein, and a quantitative measure of binding affinity, such as kcal/mol or a related scoring function nih.govijprems.comopenaccessjournals.comjddtonline.infochemmethod.comresearchgate.netdromicslabs.comresearchgate.netembopress.orgscielo.br.

In Silico Predictions of Biological Activitypnnl.gov

In silico predictions of biological activity are crucial in the early stages of drug discovery and development. These methods utilize computational algorithms and databases to forecast a compound's potential interactions with biological targets and its likely pharmacological effects, without the need for immediate laboratory synthesis and testing nih.govactamedica.org. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the use of predictive software like PASS (Prediction of Activity Spectra for Substances) are commonly employed way2drug.comresearchgate.net.

Methodologies:

Predictive Software (e.g., PASS): Programs like PASS analyze a compound's chemical structure to predict a wide range of biological activities, including pharmacotherapeutic effects, biochemical mechanisms, and potential toxicities. The prediction is based on extensive databases of compounds with known activities, establishing structure-activity relationships way2drug.comresearchgate.net.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to a macromolecule, typically a protein target. It predicts the preferred orientation of this compound when bound to a target protein and estimates the binding affinity, providing insights into potential mechanisms of action nih.govrjeid.comjmchemsci.com.

Pharmacophore Modeling: This involves identifying the essential three-dimensional features of a molecule that are necessary for biological activity, allowing for the virtual screening of compound libraries or the design of new molecules with similar properties.

Illustrative Findings: While specific experimental data for this compound is not detailed here, computational studies would typically yield predictions regarding its potential as an inhibitor, agonist, or antagonist for various biological targets. For instance, a compound like this compound might be predicted to exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects, based on its structural features and similarity to known active compounds.

Illustrative Data Table: Predicted Biological Activities for this compound

| Predicted Activity | Method Used | Predicted Probability (Pa) / Score | Potential Target Class |

| Kinase Inhibitor | Molinspiration | High | Kinases |

| Enzyme Inhibitor | Molinspiration | High | Various Enzymes |

| Anti-inflammatory Agent | PASS | 0.72 | COX, LOX |

| Anticancer Agent | PASS | 0.65 | Various Pathways |

| Antimicrobial Agent | PASS | 0.58 | Bacterial Enzymes |

| Docking Score (e.g., EGFR) | Molecular Docking | -8.2 kcal/mol | Receptor Tyrosine Kinase |

| Docking Score (e.g., PBP2X) | Molecular Docking | -7.9 kcal/mol | Bacterial Protein |

Note: The data presented in this table is illustrative and based on typical outputs from in silico prediction methods. Specific values would be determined through dedicated computational studies on this compound.

Mechanistic Insights from Computational Reaction Studiesresearchgate.netcecam.org

Understanding the mechanisms by which chemical reactions occur is fundamental to controlling chemical processes, optimizing yields, and designing new synthetic routes. Computational reaction studies employ quantum mechanics and molecular dynamics simulations to map out reaction pathways, identify transition states, and calculate energy barriers, providing detailed mechanistic insights cecam.orgmontclair.edusmu.eduox.ac.ukwikipedia.orgresearchgate.netrsc.org.

Methodologies:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that allows for the calculation of molecular structures, energies, and electronic properties. It is particularly effective for determining reaction pathways, transition states, and activation energies montclair.eduwikipedia.orgrsc.org.

Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time, providing information on the dynamic behavior of systems, conformational changes, and the stability of intermediates or complexes rjeid.comjmchemsci.comox.ac.uk.

Intrinsic Reaction Coordinate (IRC): IRC calculations trace the minimum energy path connecting a transition state to reactants and products, offering a step-by-step view of the reaction process smu.edu.

Transition State Theory: This theoretical framework is used to calculate reaction rates based on the properties of the transition state, providing quantitative data on reaction kinetics.

Illustrative Findings: For this compound, computational reaction studies could elucidate the mechanisms of its synthesis or its degradation pathways. For instance, if this compound is involved in a catalytic cycle or a complex organic transformation, these studies would map out each elementary step, identify the rate-determining step, and reveal the electronic factors influencing reactivity. The presence of specific functional groups within this compound (e.g., bromine, nitrogen heterocycles) would guide the investigation into potential reaction mechanisms such as nucleophilic substitution, addition, or cyclization reactions.

Illustrative Data Table: Reaction Pathway Energetics for a Hypothetical Reaction Involving this compound

| Reaction Step | Stationary Point Type | Relative Energy (Hartrees) | Activation Energy (kcal/mol) | Notes |

| Step 1 | Reactants | 0.00 | - | Initial state |

| Transition State 1 | +0.05 | 31.4 | Bond formation/cleavage | |

| Intermediate 1 | -0.02 | - | Stable or semi-stable species | |

| Step 2 | Transition State 2 | +0.08 | 40.3 | Rearrangement or further bond formation |

| Products | -0.15 | - | Final state |

Note: The energy values and steps are hypothetical and serve to illustrate the type of data generated by computational reaction mechanism studies. The specific reaction and associated energetics would depend on the chemical transformation being investigated for this compound.

Structure Activity Relationship Sar Studies of C16h13brn6o Derivatives

Rational Design of C16H13BrN6O Analogues for SAR Probing

The rational design of analogues of this compound is a cornerstone of medicinal chemistry, aimed at systematically exploring the chemical space around the core structure to identify derivatives with improved pharmacological profiles. This process begins with the identification of key structural regions on the parent molecule where modifications are likely to influence biological activity. For the this compound scaffold, which likely belongs to a class of heterocyclic compounds such as pyrazolopyrimidines, these regions typically include peripheral substituents that can be altered without compromising the essential binding core.

The design strategy often involves several approaches:

Substituent Modification: Introducing a variety of functional groups at specific positions to probe the effects of electronics, sterics, and lipophilicity on activity. For example, modifying the phenyl ring with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule.

Isosteric and Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for binding and activity. For instance, a bromine atom might be replaced with a chlorine or a trifluoromethyl group to modulate halogen bonding potential and lipophilicity.

Scaffold Hopping: In more advanced stages, the core heterocyclic system itself might be altered to explore different chemical scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.

These rationally designed analogues are then synthesized and subjected to biological evaluation, with the resulting data feeding back into the design cycle for further optimization.

Identification of Key Structural Features Influencing Biological Response

Through the systematic synthesis and evaluation of this compound derivatives, key structural features that govern their biological response can be identified. SAR studies often reveal a set of "rules" for a given chemical series that correlate specific structural motifs with biological activity.

For a compound with the complexity of this compound, these key features might include:

Hydrogen Bonding Moieties: The nitrogen atoms within the heterocyclic core and the oxygen atom are potential hydrogen bond donors and acceptors. Their interaction with specific amino acid residues in a biological target, such as a kinase, is often critical for binding affinity.

Aromatic and Hydrophobic Regions: The phenyl and heterocyclic rings provide a scaffold for hydrophobic interactions with the target protein. The nature and substitution pattern of these rings can significantly impact the strength of these interactions.

The Bromine Substituent: The bromine atom can act as a halogen bond donor, a relatively weak but significant non-covalent interaction that can contribute to binding affinity and selectivity. Its position and the electronic environment around it are crucial.

The spatial arrangement of these features, or the pharmacophore, is ultimately what determines the compound's ability to bind to its biological target and elicit a response.

Impact of Substituent Modifications on Compound Efficacy and Selectivity

The modification of substituents on the this compound core has a profound impact on both the efficacy (potency) and selectivity of the compounds. Efficacy is a measure of the compound's ability to produce a biological response, while selectivity refers to its ability to interact with the intended target over other, off-target molecules.

The following table illustrates hypothetical SAR data for a series of this compound analogues where the substituent 'R' on the phenyl ring is varied. This type of data helps in understanding the influence of different functional groups on biological activity.

| Compound ID | R Group | IC50 (nM) vs. Target A | IC50 (nM) vs. Target B | Selectivity (Target B/Target A) |

| 1 (Parent) | -H | 50 | 500 | 10 |

| 2 | 4-Cl | 25 | 600 | 24 |

| 3 | 4-OCH3 | 100 | 400 | 4 |

| 4 | 4-CF3 | 15 | 750 | 50 |

| 5 | 3-Cl | 60 | 550 | 9.2 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

The presence of an electron-withdrawing group at the 4-position of the phenyl ring (e.g., -Cl, -CF3) appears to enhance potency against Target A.

The trifluoromethyl group in compound 4 not only increases potency but also significantly improves selectivity for Target A over Target B.

An electron-donating group like methoxy (B1213986) (-OCH3) at the 4-position is detrimental to activity against Target A.

The position of the substituent is also critical, as moving the chloro group from the 4-position (compound 2 ) to the 3-position (compound 5 ) reduces potency.

These findings guide the further optimization of the lead compound, directing chemists to focus on specific substitutions that are likely to yield more effective and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model can be developed to predict the activity of newly designed analogues before they are synthesized, thus saving time and resources.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled. This data set is then divided into a training set (to build the model) and a test set (to validate the model).

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A good model will be able to accurately predict the activities of compounds that were not used in its development.

A hypothetical QSAR equation for the this compound series might look like this:

log(1/IC50) = 0.5 * LogP - 1.2 * σ + 0.8 * Es + 2.5

Where:

log(1/IC50) is the biological activity.

LogP is a measure of lipophilicity.

σ (Sigma) is the Hammett electronic parameter.

Es is the Taft steric parameter.

This equation would suggest that increasing lipophilicity and steric bulk, while decreasing the electron-withdrawing nature of the substituents, would lead to higher biological activity. Such models provide valuable insights into the physicochemical properties that drive the activity of the this compound series and can guide the design of novel, more potent compounds.

Biological Activity and Mechanistic Studies of C16h13brn6o in Vitro and Preclinical Focus

In Vitro Biological Activity Profiling

The in vitro biological activity of GSK2801 has been characterized through a series of assays aimed at understanding its interaction with specific molecular targets and its effects within a cellular context.

GSK2801 has been identified as a potent and selective inhibitor of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. nih.govnih.govthesgc.org

The primary targets of GSK2801 are the bromodomains of BAZ2A and BAZ2B. acs.orgnih.govnih.govmedchemexpress.comthesgc.org It also exhibits inhibitory activity against other bromodomain-containing proteins, including BRD9 and TAF1L. acs.orgmedchemexpress.comresearchgate.net There is no evidence from the provided search results to suggest that GSK2801 inhibits cholinesterases or Angiotensin-Converting Enzyme (ACE). While the BRPF (Bromodomain and PHD Finger containing) family of proteins are also bromodomain-containing proteins, the primary focus of the research on GSK2801 has been on the BAZ2 family and its cross-reactivity with BRD9. nih.govthesgc.orggenecards.org

The inhibitory potency of GSK2801 against its target bromodomains has been quantified using various biophysical and biochemical assays. The dissociation constants (Kd) are key parameters in characterizing the binding affinity of GSK2801.

| Target Bromodomain | Dissociation Constant (Kd) | Assay Method |

| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |

| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) |

| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) |

| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) |

This table presents the kinetic data for GSK2801 inhibition of various bromodomains. acs.orgmedchemexpress.com

Initial screening using thermal shift assays indicated that at a concentration of 10 µM, GSK2801 induced a temperature shift of 4.1°C for BAZ2A and 2.7°C for BAZ2B, signifying direct binding. nih.gov Significant, though smaller, temperature shifts were also observed for TAF1L(2) (3.4°C) and BRD9 (2.3°C). acs.orgnih.gov

Crystallographic studies have revealed that GSK2801 functions as an acetyl-lysine competitive inhibitor. acs.orgnih.govnih.gov It binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains in a canonical fashion, thereby preventing the natural interaction of the bromodomain with acetylated histone tails. acs.orgnih.gov This competitive mechanism of action is central to its ability to disrupt the biological function of these proteins.

Cellular assays have been employed to confirm the activity of GSK2801 within a biological system and to assess its potential for modulating cellular processes.

Based on the available research, there is no information to suggest that GSK2801 (C16H13BrN6O) has been evaluated for its antimicrobial activity. The primary focus of the existing studies has been on its role as a bromodomain inhibitor in the context of chromatin biology and gene regulation. acs.orgnih.govnih.govthesgc.orgnih.gov

One study did note that GSK2801 was screened against 55 receptors and ion channels and was found to be largely inactive, with only minor inhibition of the Melatonin (MT-1) receptor. thesgc.org However, this screening did not include antimicrobial assays.

Further research would be required to determine if GSK2801 possesses any antimicrobial properties.

Cell-Based Biological Investigations

Assessment of Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative activity of novel chemical entities is a cornerstone of oncology drug discovery. Typically, a new compound is screened against a diverse panel of cancer cell lines to determine its potency and spectrum of activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

For a compound in early-stage research, its effect on cell viability would be meticulously measured over a range of concentrations. For instance, a hypothetical study of this compound might yield results similar to those observed for other experimental agents. The data would likely be presented in a table format, showcasing the IC50 values across various cancer types.

Hypothetical Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |

| K-562 | Chronic Myelogenous Leukemia | Data Not Available |

Cellular Target Engagement and Pathway Modulation Studies

Once anti-proliferative activity is established, the next critical step is to identify the molecular target of the compound and understand how it modulates cellular signaling pathways. Target engagement assays confirm that the compound binds to its intended target within the cell. Techniques like the cellular thermal shift assay (CETSA) are often employed for this purpose.

Following target engagement, studies would focus on the downstream effects on cellular pathways. For example, if this compound were a kinase inhibitor, researchers would investigate the phosphorylation status of downstream proteins. A compound targeting the RAS-MAPK pathway, for instance, would be expected to decrease the levels of phosphorylated ERK (p-ERK).

Preclinical Mechanistic Investigations in Relevant Biological Systems

Further preclinical studies aim to build a comprehensive understanding of the compound's mechanism of action in more complex biological systems, moving beyond simple 2D cell cultures.

Elucidation of the Molecular Mechanism of Action

This involves a deeper dive into how the compound exerts its effects at a molecular level. For an anti-cancer agent, this could involve studies on cell cycle arrest, induction of apoptosis (programmed cell death), or inhibition of angiogenesis (the formation of new blood vessels). Techniques such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., cleaved caspase-3) would be utilized.

Studies in Advanced In Vitro Models (e.g., 3D cell cultures, organoids)

To better mimic the tumor microenvironment, researchers utilize advanced in vitro models. Three-dimensional (3D) cell cultures, such as spheroids, and patient-derived organoids provide a more physiologically relevant context to evaluate a compound's efficacy. nih.govmedchemexpress.combiorxiv.org These models can offer insights into drug penetration, cell-cell interactions, and resistance mechanisms that are not apparent in 2D cultures.

Preclinical Efficacy Studies in Animal Models of Disease

The final stage of preclinical evaluation involves testing the compound in animal models of disease. lillyoncologypipeline.com For oncology, this typically involves xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of the compound is assessed by its ability to inhibit tumor growth.

Hypothetical Preclinical Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Nude Mouse | Colon Cancer (HCT116 Xenograft) | Vehicle Control | 0 |

These studies are crucial for determining the therapeutic potential of a compound before it can be considered for clinical trials in humans.

Chemical Modification and Derivatization Strategies of C16h13brn6o

Synthetic Approaches for C16H13BrN6O Derivatization

The derivatization of this compound can be achieved through various synthetic strategies, primarily by modifying the precursor molecules or by post-synthesis modification of the parent compound. The modular nature of its synthesis, typically involving the condensation of a hydrazide with a ketone and the coupling of a diazonium salt with an active methylene (B1212753) compound, allows for significant structural diversity.

The foundational synthesis of 2-[2-(4-Bromophenyl)hydrazinylidene]-2-cyano-N'-[1-(pyridin-4-yl)ethylidene] acetohydrazide involves the reaction of 2-cyano-N'-(1-(pyridin-4-yl)ethylidene)acetohydrazide with a 4-bromobenzenediazonium (B8398784) salt. This synthetic route offers multiple points for introducing structural variations. For instance, a variety of substituted anilines can be used to generate different diazonium salts, leading to derivatives with diverse substituents on the phenyl ring. Similarly, different acetylpyridines or other ketones can be reacted with cyanoacetohydrazide to modify the pyridine-containing portion of the molecule.

Further derivatization can be achieved by leveraging the reactivity of the cyanoacetohydrazide precursor. nih.govnih.gov The active methylene group in cyanoacetohydrazide is a versatile handle for various condensation and cyclization reactions, enabling the synthesis of a wide array of heterocyclic derivatives. nih.gov

The structure of this compound offers several sites for specific chemical modifications, allowing for a targeted approach to altering its physicochemical and biological properties.

The Bromophenyl Ring: The bromine atom on the phenyl ring is a key site for modification. It can be replaced with other functional groups through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, to probe the structure-activity relationship (SAR).

The Pyridine (B92270) Ring: The pyridine nitrogen is a potential site for N-oxidation or quaternization, which can alter the electronic properties and solubility of the molecule. Furthermore, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents onto the pyridine ring, although the reactivity will be influenced by the existing substituents.

The Hydrazone Linkage: The C=N bond of the hydrazone can be reduced to form a more flexible hydrazine (B178648) linkage. mdpi.com The NH groups of the hydrazone are also potential sites for alkylation or acylation, which could influence the conformation and hydrogen-bonding capabilities of the molecule.

The Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.

The Acetohydrazide Moiety: The carbonyl group of the acetohydrazide can potentially undergo reactions typical of ketones, although its reactivity is modulated by the adjacent hydrazone structure. The terminal methyl group could also be a site for functionalization, for example, through alpha-halogenation followed by nucleophilic substitution.

Bio-isosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound without significantly altering its interaction with the biological target. Several functional groups in this compound can be replaced with their bio-isosteres.

| Functional Group | Potential Bio-isosteres | Rationale for Replacement |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Benzonitrile (B105546) | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Cyano Group | Halogens (F, Cl), Trifluoromethyl (CF3), Tetrazole, Carboxamide | Mimic the electronic properties and hydrogen bonding capabilities while altering metabolic stability and acidity. |

| Bromine Atom | Chlorine, Fluorine, Methyl, Trifluoromethyl | Fine-tune lipophilicity, steric bulk, and electronic effects. |

| Hydrazone Linkage | Amide, Olefin, Thiohydrazone | Alter conformational flexibility, hydrogen bonding pattern, and metabolic stability. |

The introduction of benzonitrile as a bio-isostere for the pyridine ring is a noteworthy strategy. periodikos.com.br The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. periodikos.com.br This replacement can sometimes lead to improved biological activity by displacing unfavorable water molecules from the binding site. periodikos.com.br Similarly, replacing the cyano group with a tetrazole ring can introduce an acidic moiety, which may lead to new interactions with the target protein.

Strategies for Modulating Biological Activity and Specificity

The biological activity of hydrazone derivatives is highly dependent on their structural features. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies on various hydrazone series have revealed that modifications to the aromatic rings and the hydrazone linker can significantly impact their potency and selectivity. nih.govnih.gov

For this compound, modulating its biological activity can be achieved by systematically altering its different structural components. For instance, the nature and position of substituents on both the bromophenyl and pyridine rings can have a profound effect on activity. Electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, affecting its binding affinity to a target. The steric bulk of the substituents can also play a crucial role in determining the proper orientation of the molecule within a binding pocket.

A general SAR for many biologically active hydrazones indicates that:

The presence of halogen atoms on the aromatic rings often enhances activity.

The hydrazone moiety (-CO-NH-N=C-) is often essential for biological activity, acting as a hydrogen-bonding donor and acceptor.

The planarity of the molecule can influence its ability to intercalate with DNA or fit into flat binding sites.

By creating a library of this compound derivatives with systematic variations at these key positions, it is possible to develop a comprehensive SAR profile. This information is invaluable for designing new analogs with enhanced activity against a specific target and improved selectivity over off-targets. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of the derivatives with their biological activity. periodikos.com.brbiorxiv.org

Development of this compound-Based Chemical Probes for Target Identification

Chemical probes are essential tools for identifying the cellular targets of a bioactive compound and for studying its mechanism of action. The this compound scaffold can be readily adapted for the development of such probes. Hydrazone-based probes have been successfully used in various chemical biology applications, including activity-based protein profiling (ABPP) and fluorescence imaging. researchgate.netresearchgate.netrsc.org

Strategies for converting this compound into a chemical probe include:

Affinity-Based Probes: These probes typically contain a reactive group that can form a covalent bond with the target protein. For a this compound-based probe, a latent reactive group could be introduced, for example, on the phenyl ring.

Fluorescent Probes: A fluorophore can be attached to the this compound molecule to enable visualization of its subcellular localization and interaction with its target. The fluorophore could be appended to a position that is determined not to be critical for its biological activity based on SAR studies. Hydrazone derivatives themselves can sometimes exhibit fluorogenic properties, where their fluorescence is enhanced upon binding to a target.

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity-based pulldown and identification of target proteins. The biotin moiety is typically attached via a linker arm to minimize steric hindrance with the target binding.

The development of such probes would be a significant step towards elucidating the molecular targets and mechanism of action of this compound, thereby facilitating its potential development as a therapeutic agent or a research tool.

Future Research Directions and Translational Perspectives for C16h13brn6o

Advancements in Screening Technologies and Their Application to C16H13BrN6O Research

The initial step in characterizing a novel compound like this compound is to understand its biological activity. High-throughput screening (HTS) has revolutionized this process by enabling the rapid testing of thousands of compounds against specific targets. nih.govscdiscoveries.com Modern HTS platforms are characterized by their high degree of automation, miniaturization, and the use of sensitive detection methods. pharmtech.compharmasalmanac.com

For a compound like this compound, a tiered screening approach would be employed. An initial broad-based phenotypic screen could be performed to identify any observable effects on whole cells or organisms. jocpr.com This could be followed by more targeted screens against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Recent advancements in screening technologies that could be applied to this compound research include:

High-Content Screening (HCS): Unlike traditional HTS which measures a single endpoint, HCS utilizes automated microscopy and image analysis to simultaneously assess multiple cellular parameters, providing a more detailed picture of the compound's effects. pharmasalmanac.com

DNA-Encoded Libraries (DELs): This technology involves screening vast libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous testing of millions of molecules, significantly increasing the chances of identifying a hit.

Organ-on-a-chip Technology: These microfluidic devices contain living cells in a 3D environment that mimics the structure and function of human organs. They offer a more physiologically relevant model for testing the efficacy and toxicity of compounds like this compound compared to traditional 2D cell cultures. jocpr.com

Table 1: Hypothetical High-Throughput Screening Data for this compound

| Target Class | Number of Targets Screened | Primary Hit Rate (%) | Confirmed Hits | Most Promising Hit (IC50, µM) |

|---|---|---|---|---|

| Kinases | 400 | 1.5 | 6 | MAPK14 (0.25) |

| GPCRs | 150 | 0.7 | 1 | ADRA2A (1.2) |

| Ion Channels | 50 | 0.0 | 0 | N/A |

| Nuclear Receptors | 48 | 2.1 | 1 | PPARG (0.8) |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery process, from identifying novel targets to designing new molecules. researchgate.netnih.govnih.gov For a new compound like this compound, AI and ML can be leveraged in several ways:

Predicting Biological Activity: ML models can be trained on large datasets of known compounds and their biological activities to predict the potential targets and effects of novel molecules. jddtonline.info

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing a starting point for the synthesis of analogues of this compound with improved potency or reduced off-target effects. nih.gov

Predicting ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are crucial for its success as a drug. AI models can predict these properties with increasing accuracy, helping to prioritize compounds for further development. jddtonline.info

| Property | Predicted Value | Confidence Score | Implication |

|---|---|---|---|

| Aqueous Solubility (logS) | -3.5 | High | Moderate solubility |

| Blood-Brain Barrier Permeability | Low | High | Unlikely to be CNS-active |

| CYP450 Inhibition (CYP3A4) | Moderate | Medium | Potential for drug-drug interactions |

| hERG Inhibition | Low | High | Low risk of cardiotoxicity |

Exploration of Novel Biological Targets for this compound and its Analogues

While screening against known targets is a valuable starting point, the true therapeutic potential of a novel compound like this compound may lie in its interaction with a previously unknown or "undruggable" target. nih.gov Identifying the specific molecular target of a bioactive compound is a critical but often challenging step. Several innovative approaches can be employed:

Chemical Proteomics: This technique uses chemical probes, often derived from the bioactive compound itself, to isolate and identify its binding partners from a complex mixture of proteins.

Thermal Proteome Profiling (TPP): TPP measures the changes in the thermal stability of thousands of proteins in response to compound treatment. A protein that is stabilized by the compound is a likely target.

CRISPR-Cas9 Genetic Screening: This powerful gene-editing technology can be used to systematically knock out every gene in the genome and identify those that are essential for the compound's activity.

Table 3: Hypothetical Target Deconvolution Workflow for this compound

| Method | Experimental Outline | Potential Outcome | Confirmation Step |

|---|---|---|---|

| Affinity Chromatography | Immobilize this compound on a solid support and incubate with cell lysate. | Identification of binding proteins by mass spectrometry. | Surface Plasmon Resonance (SPR) to confirm direct binding. |

| Thermal Proteome Profiling | Treat cells with this compound and measure protein thermal stability changes. | Identification of proteins with increased thermal stability. | Enzymatic assays to confirm functional modulation. |

| CRISPR-Cas9 Screen | Perform a genome-wide knockout screen to identify genes that confer resistance to this compound. | Identification of genes in the target pathway. | Western blot to confirm pathway modulation. |

Challenges and Opportunities in the Academic Research of Complex Organic Compounds

The academic research environment plays a crucial role in the discovery and early-stage development of novel compounds like this compound. nih.gov However, academic researchers often face significant challenges:

Synthesis of Complex Molecules: The synthesis of complex organic compounds can be a time-consuming and resource-intensive process, often requiring specialized expertise. researchgate.netmedium.com

Limited Resources for Screening: Access to large-scale HTS facilities and diverse compound libraries can be limited in academia.

The "Valley of Death": The gap between a promising academic discovery and a commercially viable drug candidate is often referred to as the "valley of death." Bridging this gap requires significant funding and expertise in areas such as medicinal chemistry, pharmacology, and clinical trial design.

Despite these challenges, academic research also presents unique opportunities. The freedom to explore unconventional ideas and high-risk, high-reward projects can lead to groundbreaking discoveries. nih.govjetir.org Collaborations between academic institutions and pharmaceutical companies are becoming increasingly common, providing a mechanism to translate basic research findings into new medicines.

The future of drug discovery for complex organic compounds like this compound will depend on a multidisciplinary approach that integrates cutting-edge technologies with fundamental scientific inquiry. By embracing advancements in screening, leveraging the power of artificial intelligence, and fostering collaborations between academia and industry, the scientific community can unlock the full therapeutic potential of these fascinating molecules.

Q & A

Q. What experimental designs are suitable for probing the reaction mechanisms involving C₁₆H₁₃BrN₆O as a key intermediate?

- Methodology : Use isotopic labeling (e.g., deuterium or ¹³C) to track bond formation/cleavage. Kinetic isotope effects (KIE) and Hammett plots can distinguish between SN1/SN2 or radical pathways. In situ monitoring via Raman spectroscopy or stopped-flow techniques captures transient intermediates .

Q. How can computational modeling predict the bioactivity or reactivity of C₁₆H₁₃BrN₆O?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins. Quantum mechanical calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate via regression analysis .

Q. What strategies ensure reproducibility in multi-step syntheses of C₁₆H₁₃BrN₆O derivatives?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use failure mode and effects analysis (FMEA) to preempt bottlenecks (e.g., low yields in bromination steps). Share raw data and step-by-step protocols in open-access repositories .

Methodological Frameworks

- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. For example, ensure access to brominated precursors and ethical approval for toxicity assays .

- For Data Integrity : Use tools like R or Python for statistical validation (ANOVA, t-tests) and outlier detection. Maintain lab notebooks with timestamps and reagent batch numbers .

Key Pitfalls to Avoid

- Overlooking Minor Contaminants : Even trace impurities (e.g., <0.1%) can skew bioactivity results. Always include blank controls and MS-grade solvents .

- Ambiguous Research Questions : Avoid broad questions like “What is C₁₆H₁₃BrN₆O used for?” Instead, focus on mechanistic or analytical gaps: “How does steric hindrance affect the nucleophilic aromatic substitution of C₁₆H₁₃BrN₆O?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.